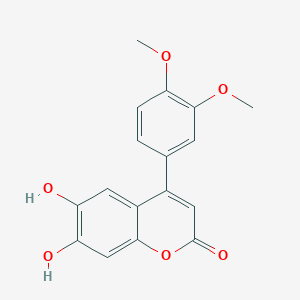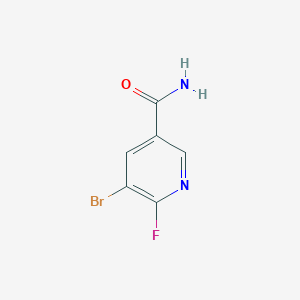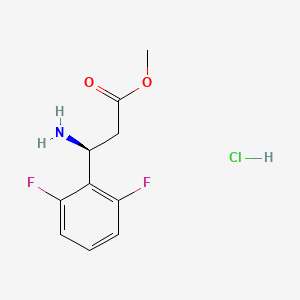
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The bromo and iodo substituents can be introduced through halogenation reactions using reagents such as bromine and iodine. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and iodo groups can be reduced to form the corresponding hydrogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be employed.
Substitution: Reagents such as sodium azide or Grignard reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the halogen atoms can yield a variety of functionalized triazole compounds.
科学的研究の応用
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino, bromo, and iodo groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(3-bromo-4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-4-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-4-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromo and iodo substituents on the phenyl ring
特性
分子式 |
C8H6BrIN4 |
|---|---|
分子量 |
364.97 g/mol |
IUPAC名 |
5-(3-bromo-4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrIN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChIキー |
KUCWPMPXQCBEMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)

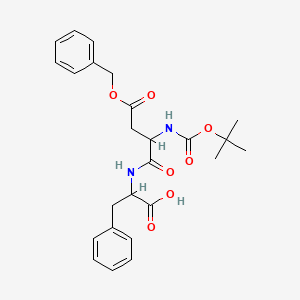
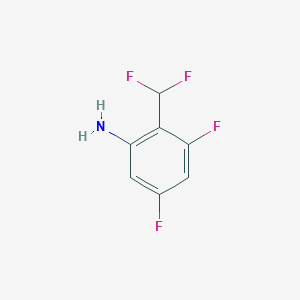

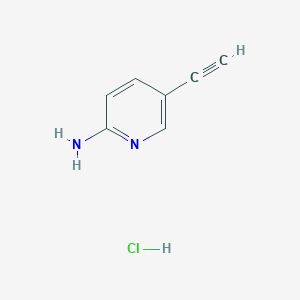
![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
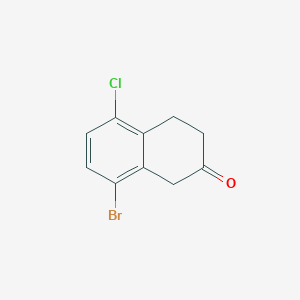
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
